(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 857650-90-9
VCID: VC8301264
InChI: InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20/h1-3,6,11H,4-5,7-8,18H2,(H,19,22)/t11-/m0/s1
SMILES: C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C14H16F3N3O2
Molecular Weight: 315.29

(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide

CAS No.: 857650-90-9

Cat. No.: VC8301264

Molecular Formula: C14H16F3N3O2

Molecular Weight: 315.29

* For research use only. Not for human or veterinary use.

(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide - 857650-90-9

Specification

CAS No. 857650-90-9
Molecular Formula C14H16F3N3O2
Molecular Weight 315.29
IUPAC Name N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20/h1-3,6,11H,4-5,7-8,18H2,(H,19,22)/t11-/m0/s1
Standard InChI Key XNRHTENCTZKMOJ-NSHDSACASA-N
Isomeric SMILES C1CN(C[C@H]1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
SMILES C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure combines a benzamide core with a trifluoromethyl group and a pyrrolidine moiety, contributing to its unique chemical and pharmacological properties.

Synthesis

The synthesis of (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide typically involves:

  • Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized or sourced as a chiral precursor.

  • Amidation Reaction: The trifluoromethyl-substituted benzoyl chloride reacts with the pyrrolidine intermediate under controlled conditions to form the final benzamide compound.

Applications in Medicinal Chemistry

This compound is of interest due to its potential biological activity. Its structural features suggest applications in the following areas:

  • Drug Design: The trifluoromethyl group increases membrane permeability and binding affinity to hydrophobic pockets in enzymes or receptors.

  • Enzyme Inhibition: The amide bond and pyrrolidine ring are common motifs in enzyme inhibitors, particularly for proteases or kinases.

  • Pharmacokinetics: The compound's fluorinated group improves metabolic stability, enhancing drug-like properties.

Analytical Characterization

The compound’s structure and purity can be confirmed using:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR: Confirms the presence of aromatic and aliphatic protons.

    • 13C^{13}C NMR: Identifies carbon environments, including the trifluoromethyl group.

  • Mass Spectrometry (MS):

    • Confirms molecular weight (315.29 g/mol).

  • Infrared Spectroscopy (IR):

    • Detects functional groups such as amides and aromatic rings.

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